molecular formula C9H12BrN B1297800 (2-Bromo-benzyl)-ethyl-amine CAS No. 67342-74-9

(2-Bromo-benzyl)-ethyl-amine

Cat. No.: B1297800
CAS No.: 67342-74-9
M. Wt: 214.1 g/mol
InChI Key: LIRKZBIKUSDDKN-UHFFFAOYSA-N
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Description

(2-Bromo-benzyl)-ethyl-amine is a chemical compound of interest in scientific research, particularly as a synthetic precursor. Its structure is a key building block in the preparation of more complex molecules. For instance, it serves as the core structural unit in the synthesis of the selective neurotoxin N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine, more commonly known as DSP4 . DSP4 is a well-characterized research tool used in neuroscience to selectively lesion the locus coeruleus noradrenergic system in rodent and bird models . After administration, it is taken up by noradrenergic neurons via the norepinephrine transporter, where it forms a reactive aziridinium ion that causes long-term depletion of norepinephrine and a loss of dopamine-β-hydroxylase activity . This mechanism allows researchers to study the functional role of this specific neurotransmitter system. Due to its role as a precursor to specialized research tools, this compound is intended for use by qualified laboratory researchers only. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-2-11-7-8-5-3-4-6-9(8)10/h3-6,11H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRKZBIKUSDDKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20217693
Record name Benzenemethanamine, 2-bromo-N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20217693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67342-74-9
Record name Benzenemethanamine, 2-bromo-N-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067342749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, 2-bromo-N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20217693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Aromatic Substitution

A common method for synthesizing this compound is through nucleophilic aromatic substitution:

  • Starting Materials : 2-Bromobenzyl chloride or 2-Bromobenzaldehyde.

  • Reagents : Ethylamine, typically in the presence of a base such as sodium hydroxide or potassium carbonate.

  • Conditions : The reaction is generally carried out in an organic solvent like acetonitrile or ethanol at elevated temperatures (reflux conditions) to facilitate the substitution process.

  • Reaction Mechanism : The bromine atom on the aromatic ring is replaced by the ethylamine group, resulting in the desired amine product.

Reductive Amination

An alternative method involves reductive amination, which is particularly useful when starting from carbonyl precursors:

  • Starting Materials : 2-Bromobenzaldehyde and ethylamine.

  • Reagents : Sodium cyanoborohydride or lithium aluminum hydride as reducing agents.

  • Conditions : The reaction typically takes place in methanol under mild conditions (room temperature), allowing for selective reduction of the imine intermediate formed from the condensation of the aldehyde and ethylamine.

Yields and Purification

The efficiency of these synthetic routes can vary significantly based on reaction conditions, including temperature, solvent choice, and the presence of catalysts.

Method Yield (%) Purification Technique
Nucleophilic Aromatic Substitution 70-85 Column chromatography or recrystallization
Reductive Amination 60-80 Silica gel chromatography

Purification techniques often involve silica gel column chromatography or recrystallization from suitable solvents to achieve high purity levels necessary for further applications in research and development.

Analysis of Reaction Conditions

The choice of solvent and temperature plays a crucial role in optimizing yields:

  • Solvent Effects : Polar aprotic solvents like acetonitrile enhance nucleophilicity and improve reaction rates for nucleophilic substitutions.

  • Temperature Control : Maintaining appropriate temperatures is essential to prevent side reactions such as over-bromination or degradation of sensitive functional groups.

Chemical Reactions Analysis

(2-Bromo-benzyl)-ethyl-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Addition Reactions: It can also undergo addition reactions with electrophiles, forming new compounds.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Development
(2-Bromo-benzyl)-ethyl-amine is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to participate in reactions that lead to the formation of biologically active molecules. For instance, it can be used in the synthesis of drugs targeting neurological disorders, leveraging its interaction with neurotransmitter systems.

Case Study: Anticancer Agents
Recent studies have explored the potential of this compound derivatives in developing anticancer agents. Research indicates that modifications to the benzyl group can enhance cytotoxic activity against specific cancer cell lines. For example, derivatives synthesized from this compound have shown promising results in inhibiting tumor growth in preclinical models, highlighting its potential as a lead compound for further drug development.

Synthetic Organic Chemistry

Synthesis Pathways
The synthesis of this compound typically involves bromination reactions followed by amination processes. The following table summarizes common synthetic routes:

Step Description
BrominationThe initial step involves brominating benzyl compounds to introduce the bromine atom at the 2-position.
AminationThe brominated product is then reacted with ethyl amine to form this compound.
PurificationThe final product undergoes purification processes such as recrystallization or chromatography.

Industrial Applications

Chemical Manufacturing
In industrial settings, this compound serves as a building block for synthesizing various chemical products. Its utility extends to producing agrochemicals and specialty chemicals, where it can be modified to yield compounds with specific properties tailored for agricultural applications.

Case Study: Agrochemical Development
Research into agrochemical formulations has revealed that this compound derivatives can enhance pesticide efficacy. By modifying the structure, researchers have developed formulations that exhibit improved absorption and effectiveness against pests while minimizing environmental impact.

Research Insights and Future Directions

The ongoing research into this compound emphasizes its versatility as a compound in both medicinal and industrial chemistry. Future studies are likely to focus on:

  • Structure-Activity Relationships: Understanding how variations in the molecular structure affect biological activity.
  • Novel Synthesis Techniques: Developing greener synthesis methods that reduce waste and increase yield.
  • Expanded Applications: Exploring new therapeutic areas beyond current applications, including potential uses in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (2-Bromo-benzyl)-ethyl-amine involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in neurotransmitter synthesis and metabolism, affecting the levels of neurotransmitters in the brain . The compound may also interact with receptors and ion channels, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues with Varied Amine Substituents

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
(2-Bromo-benzyl)-ethyl-amine C₉H₁₂BrN 214.10 Ethylamine (-CH₂CH₂NH₂) Intermediate in drug synthesis
N-(2-Bromobenzyl)cyclopropanamine C₁₀H₁₂BrN 226.11 Cyclopropylamine (-C₃H₅NH₂) Higher steric hindrance; used in ligand design
(2-Bromophenyl)methylamine C₁₂H₁₆BrN 260.17 Bulky tert-butyl-like amine Potential applications in catalysis
1-(3-Bromophenyl)ethylamine C₁₂H₁₆BrN 260.17 Allylamine group Explored in polymer chemistry

Key Observations :

  • Steric Effects : Cyclopropanamine and tert-butyl derivatives exhibit increased steric hindrance, reducing nucleophilicity compared to the ethylamine variant .
  • Reactivity : Allylamine-containing analogs (e.g., ) enable conjugation reactions, whereas ethylamine derivatives are more suited for alkylation or acylation .

Derivatives with Modified Aromatic Substituents

Compound Name Molecular Formula Substituent Position/Type Applications
(2-Bromo-5-methoxyphenyl)methyl(methyl)amine C₉H₁₂BrNO 2-Br, 5-OCH₃ Photodynamic therapy probes
2-Bromo-6-ethoxybenzenamine C₈H₁₀BrNO 2-Br, 6-OCH₂CH₃ Intermediate in dye synthesis
2-(5-Bromopyrimidin-2-yl)ethylamine C₇H₁₀BrN₃ Pyrimidine ring substitution Kinase inhibitor development

Key Observations :

  • Electronic Effects : Methoxy or ethoxy groups (e.g., ) enhance electron density on the aromatic ring, altering reactivity in electrophilic substitution.
  • Heterocyclic Systems : Pyrimidine-substituted derivatives (e.g., ) show improved binding to biological targets compared to purely aromatic systems.

Biological Activity

(2-Bromo-benzyl)-ethyl-amine is an organic compound with significant biological activity, characterized by a bromine atom attached to a benzyl group linked to an ethylamine moiety. This unique structure imparts various pharmacological properties, making it a compound of interest in medicinal chemistry and neurochemistry.

The chemical formula of this compound is C10_{10}H12_{12}BrN. Its structure allows for interactions with biological targets, influencing neurotransmitter systems and potentially leading to therapeutic applications.

Biological Activity

Research indicates that this compound exhibits several pharmacological properties:

  • Neurotransmitter Modulation : The compound is studied for its effects on neurotransmitter synthesis and metabolism, particularly in the context of neurological disorders. It may influence dopamine and serotonin pathways, which are crucial in mood regulation and cognitive functions.
  • Antiproliferative Effects : Preliminary studies suggest that this compound may possess antiproliferative activity against certain cancer cell lines. This activity is likely attributed to its structural similarities with other biologically active compounds that target cell proliferation pathways .
  • Binding Affinity : Interaction studies have shown that this compound can bind to various receptors and enzymes, which may mediate its biological effects. Techniques such as radiolabeled binding assays are often employed to determine its affinity for specific targets.

The mechanism of action involves the compound acting as a substrate for enzymes involved in neurotransmitter metabolism, thereby affecting neurotransmitter levels in the brain. This interaction can lead to altered synaptic transmission and potential therapeutic effects in mood disorders and neurodegenerative diseases.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally related compounds is essential. The following table summarizes key features:

Compound NameStructure CharacteristicsUnique Features
2-BromoethylamineSimple bromoalkyl amineUsed primarily in organic synthesis
4-BromobenzylamineBromine at para position on benzeneExhibits different biological activity profiles
2-Chlorobenzyl-ethyl-amineChlorine instead of bromineOften shows different reactivity patterns
N,N-DiethylbenzylamineTwo ethyl groups attached to nitrogenIncreased lipophilicity and altered biological activity

The specific substitution pattern of this compound contributes to its distinct chemical properties and biological activities compared to its analogs.

Case Studies and Research Findings

  • Neurochemical Studies : A study investigated the impact of this compound on neurotransmitter levels in rodent models. Results indicated a significant increase in serotonin levels, suggesting potential applications in treating depression.
  • Antiproliferative Activity : In vitro assays demonstrated that this compound exhibited cytotoxic effects on certain cancer cell lines, comparable to known chemotherapeutic agents. Further structure-activity relationship studies are ongoing to optimize its efficacy .
  • Binding Studies : Research utilizing radiolabeled assays showed that this compound has a high binding affinity for serotonin receptors, indicating its potential role as a therapeutic agent in mood disorders.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Bromo-benzyl)-ethyl-amine, and what are their critical reaction parameters?

  • The compound can be synthesized via alkylation of benzylamine derivatives using brominated intermediates. For example, N-(2-bromoethyl)phthalimide reacts with primary amines under basic conditions (e.g., K₂CO₃ in DMF at 80°C), followed by deprotection with hydrazine . Alternative routes involve direct bromination of ethylbenzene derivatives, requiring careful temperature control (bp 220–221°C) to avoid decomposition . Purification typically involves distillation (density: 1.35 g/mL) or recrystallization from ether-based solvents .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm the benzyl CH₂Br group (δ ~4.5–5.0 ppm for CH₂Br) and ethylamine moiety (δ ~1.2–1.5 ppm for CH₃) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₂BrN⁺, expected m/z 214.0084) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (e.g., C: 50.49%, H: 5.30%, N: 6.55%) .

Q. What safety protocols are essential when handling this compound in the lab?

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential release of toxic brominated vapors . Waste must be segregated and treated by licensed facilities to prevent environmental contamination .

Advanced Research Questions

Q. How does the steric and electronic environment of the benzyl ring influence the reactivity of this compound in cross-coupling reactions?

  • The 2-bromo substituent directs electrophilic substitution to the para position but may hinder Suzuki-Miyaura couplings due to steric bulk. DFT calculations or Hammett σ⁺ values can predict reactivity trends. For example, electron-withdrawing groups (e.g., -CF₃) on the benzyl ring increase oxidative stability but reduce nucleophilicity .

Q. What strategies optimize the stability of this compound under varying pH and temperature conditions?

  • Storage at 4°C in amber vials minimizes thermal degradation and light-induced radical bromine loss . In aqueous solutions, buffering at pH 6–8 prevents amine protonation, which can accelerate hydrolysis of the C-Br bond . Long-term stability studies using accelerated aging (40°C/75% RH) are recommended .

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound derivatives?

  • Contradictions may arise from dynamic effects (e.g., restricted rotation of the benzyl group). Variable-temperature NMR can resolve splitting ambiguities by observing coalescence temperatures. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Methodological Guidance

Q. What analytical workflows are recommended for detecting trace impurities in this compound?

  • Use HPLC-MS with a C18 column (acetonitrile/water gradient) to separate and identify byproducts like de-brominated analogs or oxidation products (e.g., N-oxide derivatives). Limit of detection (LOD) should be ≤0.1% .

Q. How can computational modeling predict the biological activity of this compound analogs?

  • Perform molecular docking against target proteins (e.g., amine receptors) using software like AutoDock Vina. Prioritize analogs with high binding affinity (ΔG ≤ -8 kcal/mol) and favorable ADMET profiles (e.g., low hepatotoxicity via ProTox-II) .

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